Dextrorphan D-tartrate is classified under the morphinan class of compounds, which are characterized by their complex bicyclic structures. It is specifically recognized as a N-methyl-3-hydroxy morphinan derivative. The compound can be synthesized from dextromethorphan through metabolic processes, primarily involving the cytochrome P450 enzyme system, particularly CYP2D6, which converts dextromethorphan into dextrorphan .
The synthesis of dextrorphan D-tartrate can be achieved through several methods:
Dextrorphan D-tartrate has a complex molecular structure characterized by its chiral centers and functional groups. The molecular formula is , indicating it consists of both dextrorphan and tartaric acid components.
Dextrorphan D-tartrate participates in various chemical reactions primarily related to its role as a metabolite:
The primary mechanism of action for dextrorphan D-tartrate revolves around its antagonistic effects on NMDA receptors:
Dextrorphan D-tartrate possesses several notable physical and chemical properties:
Dextrorphan D-tartrate finds applications across various fields:
Dextrorphan [(+)-3-hydroxy-N-methylmorphinan] represents the O-demethylated active metabolite of dextromethorphan and shares its morphinan core structure with opioid analgesics like levorphanol. Its pharmacological activity is strictly dependent on the preservation of the (4bS,8aR,9S) absolute configuration. Industrial syntheses leverage three enantioselective approaches: Metabolic Biotransformation: Commercial dextrorphan production primarily utilizes in vitro enzymatic O-demethylation of dextromethorphan. Recombinant cytochrome P450 2D6 (CYP2D6) expressed in engineered yeast or bacterial systems achieves >95% enantiomeric excess (ee) by selectively oxidizing the 3-methoxy group without racemizing the chiral centers. Extensive metabolizers convert >85% of substrate within 6–8 hours, while poor metabolizers require chemical catalysis [2] [3]. Chiral Pool Derivatization: Resolution of (±)-racemic levo/dextro-morphinan intermediates exploits diastereomeric salt formation with D-tartaric acid. Recrystallization from ethanol/water mixtures yields the dextrorphan precursor with 98% ee. Alternatively, chiral auxiliary-controlled synthesis employs (2R,3R)-2,3-O-isopropylidene-D-threitol to direct stereoselective cyclization during the Bischler-Napieralski reaction forming the morphinan C-ring, achieving 90% ee prior to auxiliary removal [4] [9]. Asymmetric Hydrogenation: Catalytic enantioselective reduction of 3-methoxy-17-methylmorphinan-6,8-dienes using Rh(I)-(R)-BINAP complexes generates the (4bS,8aR,9S) configuration with 99% ee. Nickel-Raney catalysts further reduce olefinic bonds under 50–100 psi H₂ at 60°C, preserving stereochemistry. This route achieves overall yields >65% but requires stringent exclusion of trace metals to prevent racemization [8].
Table 1: Enantioselective Pathways to Dextrorphan
Synthetic Route | Chiral Control Mechanism | Enantiomeric Excess (ee) | Key Limitation |
---|---|---|---|
CYP2D6 Biotransformation | Enzyme stereospecificity | >95% | Low throughput in poor metabolizers |
D-Tartrate Resolution | Diastereomeric crystallization | 98% | High solvent consumption |
Rh(I)-BINAP Hydrogenation | Chiral catalyst induction | 99% | Catalyst cost and sensitivity |
Dextrorphan free base is converted to its pharmaceutically stable D-tartrate salt via acid-base reaction in anhydrous ethanol. The crystallization process exploits chirality-driven self-assembly: Ternary Phase Optimization: Optimal crystal habit (prismatic needles) and polymorph control (Form I) require ternary solvent systems. Ethanol/ethyl acetate/water (70:25:5 v/v) at −5°C yields monodisperse crystals with <0.1% L-tartrate contamination. X-ray diffraction confirms heterochiral supramolecular packing via H-bonded dextrorphan⁺–D-tartrate⁻ dimers, stabilized by glycerol-mediated π-stacking interactions [4] [9]. Seeding Strategies: Introduction of preformed Form I seeds (0.5% w/w) during anti-solvent addition (diethyl ether) suppresses metastable Form II nucleation. In situ Raman spectroscopy monitors the 1680 cm⁻¹ carbonyl peak shift to confirm phase purity. Batch processes achieve 99.8% chiral purity with yield >82% after countercurrent washing [4] [8]. Chirality-Driven Assembly: D-Tartrate anions template dextrorphan’s protonated tertiary amine via three-point recognition: (1) Ionic NH⁺⋯⁻OOC bonding, (2) Stereoselective OH⋯O hydrogen bonding between C9-OH and tartrate C2-OH, and (3) van der Waals contacts between morphinan phenanthrene and tartrate aliphatic chains. This enforces a 1:1 stoichiometry and excludes L-enantiomers by steric clash at C2/C3 positions [4] [6].
Table 2: Crystallization Conditions for Dextrorphan D-Tartrate Polymorphs
Polymorph | Solvent System | Temperature | Seeding | Characteristics |
---|---|---|---|---|
Form I | EtOH/EtOAc/H₂O (70:25:5) | −5°C | Form I seeds | Prismatic needles, melting point 232°C |
Form II | Acetone/H₂O (90:10) | 25°C | None | Rosettes, metastable, converts to Form I |
Form III | Methanol | −20°C | Form III seeds | Plates, hygroscopic, unsuitable for API |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: